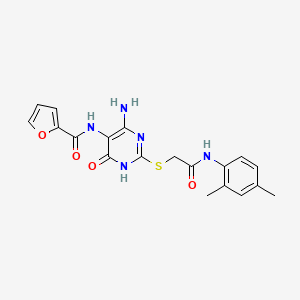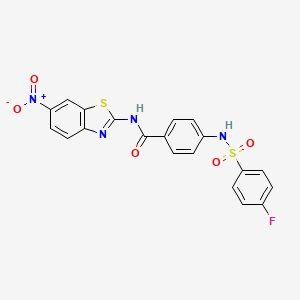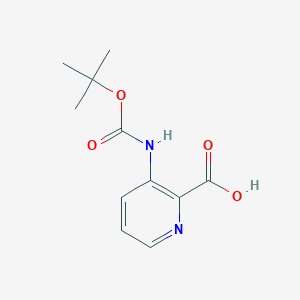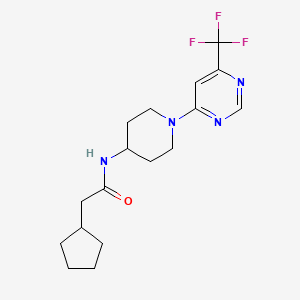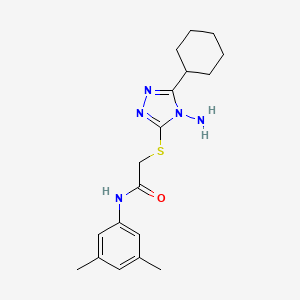
5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H12FN3S and its molecular weight is 285.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermolecular Interactions and Structural Analysis
- Analysis of Intermolecular Interactions : A study explored the intermolecular interactions in derivatives of 1,2,4-triazoles, highlighting the significant role of hydrogen bonds with sulfur in the formation of crystalline solids and stabilizing effects from various intermolecular interactions (Panini et al., 2014). The research emphasizes the complexity and importance of these interactions in the structural formation of triazole derivatives.
Synthesis and Characterization
- Synthetic Approaches and Physical-Chemical Properties : Research on the synthesis and investigation of new 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols has provided insights into their physical-chemical properties and confirmed the structure of these compounds through modern physical-chemical analysis methods. This work underscores the ongoing interest in triazole systems for developing new compounds with potentially useful properties (Bihdan & Parchenko, 2018).
Biological Activities
- Antimicrobial and Antifungal Effects : Certain derivatives of 1,2,4-triazoles have been identified for their broad spectrum of biological activity, including antimicrobial and antifungal effects. This highlights the potential of these compounds in medical and veterinary practices for treating fungal diseases on the skin of animals, indicating the valuable therapeutic applications of these derivatives (Ohloblina et al., 2022).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Studies on compounds containing the methylthiophenyl moiety, such as 2-[4-(Methylthio)phenyl] acetohydrazide (HYD) and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD), have shown significant inhibition of zinc corrosion in acidic medium. This research elucidates the relationship between molecular structures and their inhibition efficiencies, revealing the potential of triazole derivatives in corrosion protection applications (Gece & Bilgiç, 2012).
Antitumor and Anticancer Activity
- Antitumor Benzothiazoles : Explorations into fluorinated benzothiazoles, including triazole derivatives, have indicated potent cytotoxic activities in vitro against various cancer cell lines, paving the way for the development of new anticancer drugs. The structural modifications leading to these effects suggest the importance of fluorophenyl and triazole components in enhancing antitumor activity (Hutchinson et al., 2001).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)19-14(17-18-15(19)20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUUGTKXLGVPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
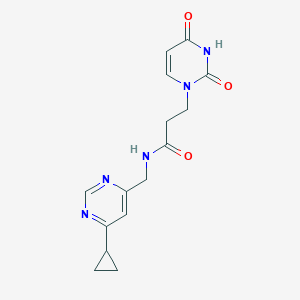


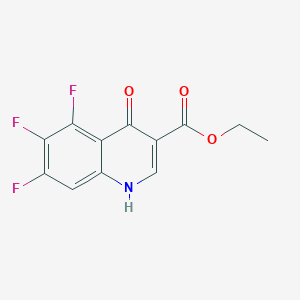

![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)
